Ethyl-2,5-diethoxybenzoate

Description

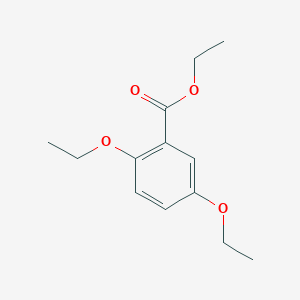

Ethyl-2,5-diethoxybenzoate (CAS 351002-97-6) is an aromatic ester derivative of benzoic acid, characterized by ethoxy groups at the 2- and 5-positions of the benzene ring and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol .

Potential applications of this compound may include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the structural similarity to other bioactive benzoate derivatives (e.g., methoxy-substituted amphetamines discussed in ).

Properties

IUPAC Name |

ethyl 2,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-10-7-8-12(16-5-2)11(9-10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTHMKXCMAWQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393375 | |

| Record name | Ethyl-2,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-97-6 | |

| Record name | Ethyl-2,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2,5-diethoxybenzoate can be synthesized through the esterification of 2,5-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ethoxy groups may be converted to hydroxyl groups, forming 2,5-dihydroxybenzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl-2,5-diethoxybenzyl alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products:

Oxidation: 2,5-dihydroxybenzoic acid.

Reduction: Ethyl-2,5-diethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl-2,5-diethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl-2,5-diethoxybenzoate in biological systems involves its hydrolysis to 2,5-diethoxybenzoic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting 2,5-diethoxybenzoic acid can then participate in various metabolic pathways, potentially exerting biological effects through interactions with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of ethyl-2,5-diethoxybenzoate, highlighting differences in substituents, molecular weight, and properties:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy Groups : this compound exhibits higher lipophilicity compared to methyl 2,5-dimethoxybenzoate due to the longer alkyl chains of ethoxy groups. This property may influence its solubility in organic solvents or membrane permeability in biological systems .

- Bromo Substituent : The brominated analog (CAS 149517-92-0) has a significantly higher molecular weight (317.18 g/mol) and enhanced reactivity, making it suitable for cross-coupling reactions in synthetic chemistry .

- Amino and Methoxyethoxy Groups: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate incorporates polar functional groups (amino and ethers), likely improving aqueous solubility and enabling hydrogen bonding interactions, which are critical in drug design .

Biological Activity

Ethyl-2,5-diethoxybenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 224.25 g/mol. Its structure consists of a benzoate core with two ethoxy groups attached at the 2 and 5 positions. This unique arrangement contributes to its chemical reactivity and biological properties.

Chemical Structure

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15 | |

| Standard Antioxidant (BHT) | 10 | |

| Curcumin | 12 |

Antiproliferative Effects

This compound has also been studied for its antiproliferative effects against various cancer cell lines. The ability to inhibit cell growth is a critical factor in cancer treatment development.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the modulation of signaling pathways related to apoptosis and cell proliferation. It may interact with specific receptors or enzymes that play crucial roles in these processes.

Study on Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antioxidant properties of this compound using various assays, including DPPH and ABTS scavenging tests. The results indicated that the compound exhibited a dose-dependent response in reducing oxidative stress markers in cell cultures.

Study on Antiproliferative Effects

Another significant study assessed the antiproliferative effects of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.